molecular formula C12H16N2O4S B10978122 1-[(2-Nitrophenyl)sulfonyl]azepane

1-[(2-Nitrophenyl)sulfonyl]azepane

Cat. No.: B10978122
M. Wt: 284.33 g/mol
InChI Key: VLURVSWVLIJWKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C12H16N2O4S

Molecular Weight

284.33 g/mol

IUPAC Name

1-(2-nitrophenyl)sulfonylazepane

InChI

InChI=1S/C12H16N2O4S/c15-14(16)11-7-3-4-8-12(11)19(17,18)13-9-5-1-2-6-10-13/h3-4,7-8H,1-2,5-6,9-10H2

InChI Key

VLURVSWVLIJWKD-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

1-[(2-Nitrophenyl)sulfonyl]azepane can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of 2-nitrobenzenesulfonyl chloride with azepane (or its derivatives) in the presence of a base. The reaction proceeds as follows:

    Formation of Arenium Ion (Slow Step):

    Proton Transfer (Fast Step):

Chemical Reactions Analysis

1-[(2-Nitrophenyl)sulfonyl]azepane undergoes electrophilic aromatic substitution reactions due to the maintenance of aromaticity. Common reactions include halogenation (e.g., bromination), nitration, and sulfonation. Reagents such as bromine, nitric acid, and sulfuric acid are used. The major products formed are derivatives of 1-[(2-Nitrophenyl)sulfonyl]azepane with substituted groups.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: As a building block for the synthesis of other organic compounds.

    Biology: In studies related to enzyme inhibition or protein modification.

    Medicine: Investigated for potential pharmacological activities.

    Industry: Used in the preparation of specialty chemicals.

Mechanism of Action

The exact mechanism by which 1-[(2-Nitrophenyl)sulfonyl]azepane exerts its effects depends on its specific application. It may interact with specific molecular targets, affecting cellular processes or enzymatic activity.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1-(2-Nitrophenyl)azepane
  • CAS No.: 40832-88-0
  • Molecular Formula : C₁₂H₁₄N₂O₂S
  • Molecular Weight : ~250.32 g/mol (calculated)
  • Synonyms: 1-(2-Nitrophenyl)azepane, F1911-3530, DTXSID90369698 .

Key Properties :

  • logP (Partition Coefficient) : 3.56 (moderate lipophilicity)
  • Polar Surface Area (PSA) : 49.06 Ų (indicates moderate polarity) .

This compound features a seven-membered azepane ring linked via a sulfonyl group to a 2-nitrophenyl substituent.

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents logP PSA (Ų) Key Features
1-[(2-Nitrophenyl)sulfonyl]azepane C₁₂H₁₄N₂O₂S ~250.32 2-Nitro on phenyl 3.56 49.06 Ortho-nitro enhances electron withdrawal; moderate lipophilicity .
1-(4-Chloro-3-nitrobenzenesulfonyl)azepane C₁₂H₁₅ClN₂O₄S 318.77 4-Chloro, 3-nitro on phenyl N/A N/A Chlorine adds steric bulk; dual electron-withdrawing groups .
1-(2-Fluoro-4-nitrophenyl)azepane C₁₂H₁₅FN₂O₂ 238.26 2-Fluoro, 4-nitro on phenyl N/A N/A Fluorine’s electronegativity alters ring electronics; lower molecular weight .
1-[(4-Methylphenyl)sulfonyl]azepane C₁₃H₁₉NO₂S 253.36 4-Methyl on phenyl N/A N/A Methyl group (electron-donating) increases stability; higher logP likely .
1-[(6-Chloropyridine-3-)sulfonyl]azepane C₁₁H₁₅ClN₂O₂S 274.77 Chloropyridine sulfonyl N/A N/A Pyridine ring introduces basicity; distinct electronic profile .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.